3-[(2-Aminoethyl)disulfanyl]-L-alanine
Description
3-[(2-Aminoethyl)disulfanyl]-L-alanine is a non-proteinogenic amino acid characterized by a disulfide (-S-S-) bridge linking the β-carbon of the alanine backbone to a 2-aminoethyl group. The disulfide moiety may enable participation in thiol-disulfide exchange reactions, a property critical in redox signaling and enzyme regulation .
Properties
CAS No. |
22801-37-2 |
|---|---|
Molecular Formula |
C5H12N2O2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-aminoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2S2/c6-1-2-10-11-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
WYQFVGPQTGCDJH-BYPYZUCNSA-N |
Isomeric SMILES |
C(CSSC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C(CSSCC(C(=O)O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)disulfanyl]-L-alanine typically involves the reaction of L-alanine with 2-aminoethanethiol in the presence of an oxidizing agent to form the disulfide bond. The reaction conditions often include a controlled pH environment and specific temperature settings to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes the purification of the product through crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The disulfide bond in 3-[(2-Aminoethyl)disulfanyl]-L-alanine can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3-[(2-Aminoethyl)disulfanyl]-L-alanine is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it valuable in the study of redox reactions and disulfide exchange mechanisms .
Biology: In biological research, this compound is used to study protein folding and stability, as the disulfide bond plays a crucial role in the formation of tertiary and quaternary structures of proteins .
Medicine: It is also explored for its role in developing novel therapeutic agents for diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)disulfanyl]-L-alanine involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and can influence the structural stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for maintaining protein structure and function .
Molecular Targets and Pathways:
Proteins with thiol groups: The compound targets cysteine residues in proteins, forming disulfide bonds.
Redox pathways: It participates in redox reactions, influencing cellular redox balance and oxidative stress responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs of 3-[(2-Aminoethyl)disulfanyl]-L-alanine include:
Key Differences
Functional Groups: The disulfide group in this compound distinguishes it from sulfinic acid derivatives (e.g., 3-sulfino-L-alanine) and aromatic analogs (e.g., 3-(2-thienyl)-L-alanine). This group enables reversible redox reactions, unlike the stable sulfinic acid or aromatic moieties . Aromatic side chains (e.g., naphthyl, thienyl) enhance hydrophobic binding but lack redox activity, limiting their utility in dynamic biological systems .
Biological Activity: 3-Sulfino-L-alanine participates in cysteine metabolism, acting as an intermediate in taurine biosynthesis . Aromatic analogs like 3-(2-naphthyl)-L-alanine show high binding affinity in therapeutic protein complexes (e.g., 5C6-FH), suggesting utility in targeted drug design . Diphenylalanine derivatives exhibit steric hindrance, making them suitable for rigid peptide frameworks or asymmetric catalysis .
Applications :
- Disulfide-containing analogs are explored for drug delivery due to their responsiveness to cellular redox conditions.
- Sulfinic acid derivatives are studied for metabolic regulation, while aromatic variants are prioritized in protein engineering .
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